molecular formula C16H24N2O3 B12127428 N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide

Katalognummer: B12127428
Molekulargewicht: 292.37 g/mol
InChI-Schlüssel: MYRQKKRFNHLSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with piperidine to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide has various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide is unique due to its specific functional groups and their arrangement. The presence of both hydroxyl and amide groups, along with the piperidine moiety, provides a distinct set of chemical and biological properties that differentiate it from other piperidine derivatives .

Eigenschaften

Molekularformel

C16H24N2O3

Molekulargewicht

292.37 g/mol

IUPAC-Name

N-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]acetamide

InChI

InChI=1S/C16H24N2O3/c1-13(19)17-14-5-7-16(8-6-14)21-12-15(20)11-18-9-3-2-4-10-18/h5-8,15,20H,2-4,9-12H2,1H3,(H,17,19)

InChI-Schlüssel

MYRQKKRFNHLSRI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.